1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The sulfonylation and benzoylation steps are then carried out using appropriate sulfonyl chlorides and benzoyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methanol derivatives.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl and benzoyl groups enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the sulfonyl and benzoyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-aldehyde: Another indole derivative with different functional groups.
Uniqueness: 1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is unique due to its combination of sulfonyl and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C23H20N2O3S/c26-23(24-14-12-17-6-1-3-10-21(17)24)19-8-5-9-20(16-19)29(27,28)25-15-13-18-7-2-4-11-22(18)25/h1-11,16H,12-15H2 |
InChI Key |
HMTWCFNLIMPJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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